1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- is a complex heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrrole ring fused to a pyridine ring, along with additional substituents that enhance its chemical properties and biological activity. The compound is recognized for its potential applications in medicinal chemistry, particularly as a lead compound for developing therapeutic agents targeting various biological pathways.
The compound's synthesis and properties have been explored in various scientific studies. Notably, it has been documented in patent literature and scientific journals focusing on organic synthesis and medicinal applications. The structural and functional characteristics of this compound can be sourced from databases such as PubChem and scientific publications that detail its synthesis and biological evaluations.
1H-Pyrrolo[2,3-b]pyridine derivatives are classified as heterocyclic compounds. They are further categorized based on their substituents and biological activity. The specific compound in question is classified under pyrrolopyridines, which are known for their diverse pharmacological properties.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- typically involves several synthetic routes that may include:
The reactions often require specific catalysts or reagents to facilitate the formation of the desired bicyclic structure while minimizing side reactions. Temperature control and reaction time are critical parameters that influence yield and purity.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions due to their electrophilic and nucleophilic sites. Common reactions include:
Reactions are typically conducted in organic solvents under inert conditions to prevent unwanted side reactions. Reaction yields and mechanisms are often optimized through varying temperature and concentration.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine derivatives often involves their interaction with specific biological targets:
The effectiveness of these compounds is typically evaluated through in vitro assays measuring their impact on cell viability and proliferation rates.
1H-Pyrrolo[2,3-b]pyridine derivatives generally exhibit:
Key chemical properties include:
1H-Pyrrolo[2,3-b]pyridine derivatives have significant applications in:
The systematic naming of polyhalogenated pyrrolopyridines follows strict IUPAC guidelines prioritizing heteroatom positioning, ring fusion, and substituent electronegativity. For the compound 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- (CAS not explicitly listed in search results, but structurally defined in PubChem [1]), the name reflects three key features:
Table 1: IUPAC Nomenclature of Representative Iodinated Pyrrolopyridines
Compound | Systematic Name | Molecular Formula | CAS/Identifier |
---|---|---|---|
Target Compound | 2-Iodo-5-methyl-3-(pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine | C₁₂H₉IN₄ | CID 69718688 [1] |
Positional Isomer | 5-Iodo-1H-pyrrolo[2,3-b]pyridine | C₇H₅IN₂ | 898746-50-4 [2] [3] |
Regioisomer (methyl shift) | 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₇IN₂ | CID 46736738 [4]; 1138443-83-0 [9] |
Positional isomerism in pyrrolopyridines significantly alters chemical reactivity and biological activity. The target compound features substituents at positions 2, 3, and 5, creating distinct regiochemical outcomes compared to simpler analogues:
Substituent electronegativity dictates both ring numbering priority and reaction kinetics:
Ic1cnc2[nH]ccc2c1
for unsubstituted 5-iodo isomer [2] vs. Cc1cnc2[nH]cc(I)c2c1
for 3-iodo-5-methyl analogue [9]. 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) serve as critical bioisosteres for indoles and purines in kinase inhibitors, with substitution patterns dictating target engagement:
Table 2: Bioisosteric Relationships of Pyrrolopyridine Derivatives
Bioisostere Type | Target Compound Feature | Therapeutic Application | Potency vs. Parent |
---|---|---|---|
Indole replacement | Entire pyrrolopyridine core | Kinase inhibitors (B-Raf, JAK3) | Comparable Ki [10] |
Purine replacement | N-1/N-7 nitrogen positions | CSF1R inhibitors | 20-fold reduction [6] |
Phenyl replacement | 5-Pyrimidinyl at C-3 | Angiogenesis inhibitors | IC₅₀ 0.1–1.0 μM [7] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2